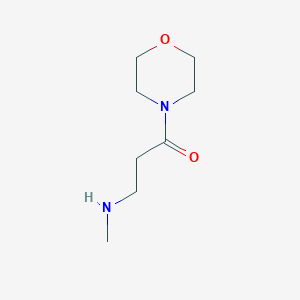

3-(Methylamino)-1-morpholinopropan-1-one

描述

Structure

3D Structure

属性

IUPAC Name |

3-(methylamino)-1-morpholin-4-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-9-3-2-8(11)10-4-6-12-7-5-10/h9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAMKARUKQLJAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(=O)N1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methylamino 1 Morpholinopropan 1 One and Its Analogues

Historical Development of Synthetic Routes to 3-Amino-1-propanone Derivatives

The development of synthetic routes to 3-amino-1-propanone derivatives, also known as β-aminoketones, is historically rooted in the discovery of fundamental organic reactions. The most significant of these is the Mannich reaction, first detailed by Carl Mannich in 1912. mdpi.com This reaction provides a direct method for the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org The classic Mannich reaction involves the condensation of three components: a primary or secondary amine, a non-enolizable aldehyde (typically formaldehyde), and a compound with an active hydrogen, such as a ketone. wikipedia.orgoarjbp.com This one-pot process forms a C-C bond and furnishes the β-amino carbonyl compound, or "Mannich base," in a single step. wikipedia.orgadichemistry.com

Early methodologies often relied on harsh reaction conditions and stoichiometric amounts of reagents. Over time, the scope of the reaction has been significantly expanded to include a wider variety of amines, aldehydes, and active hydrogen compounds. oarjbp.com Beyond the Mannich reaction, other classical approaches to β-aminoketones include the Michael addition of amines to α,β-unsaturated ketones and the reaction of amines with β-haloketones. These foundational methods have been continuously refined, leading to the more efficient and selective protocols used today.

Established Synthesis Protocols for 3-(Methylamino)-1-morpholinopropan-1-one

While specific literature detailing the synthesis of this compound is not extensively documented, established protocols for its structural analogues are well-described. These methods can be logically extended to the target molecule and are broadly categorized into direct and multi-step approaches.

A direct, one-pot synthesis of the this compound core would most effectively be achieved via the Mannich reaction. wikipedia.orgadichemistry.com This three-component condensation is the most common and straightforward method for preparing β-amino ketones. adichemistry.com

For the specific synthesis of this compound, this would likely involve the reaction of morpholine (B109124), methylamine (B109427) (often as its hydrochloride salt), and a suitable three-carbon ketone synthon. However, a more plausible variant involves a two-step, one-pot sequence where a pre-formed Mannich base is generated and then displaced. For instance, the reaction of a ketone with formaldehyde (B43269) and dimethylamine (B145610) hydrochloride can produce a dimethylaminomethyl ketone. adichemistry.com Subsequent reaction with methylamine could potentially displace the dimethylamine group, though this is less common.

The most direct conceptual Mannich approach would involve reacting 1-(morpholino)ethan-1-one with formaldehyde and methylamine. A similar, well-documented Mannich reaction involves reacting a ketone, an amine hydrochloride salt, and paraformaldehyde in a solvent like ethanol, often with a catalytic amount of acid, and heating the mixture. wiley-vch.de

Table 1: Representative One-Pot Mannich Reactions for β-Aminoketone Synthesis

| Ketone | Amine | Aldehyde | Product | Reference |

|---|---|---|---|---|

| Acetone | Dimethylamine HCl | Formaldehyde | 4-(Dimethylamino)butan-2-one | adichemistry.com |

| Acetophenone | Dimethylamine HCl | Formaldehyde | 3-(Dimethylamino)-1-phenylpropan-1-one | adichemistry.com |

| 2-Acetylthiophene | Dimethylamine HCl | Paraformaldehyde | 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one | researchgate.net |

| N-phenylacetamide | Morpholine | Substituted Benzaldehydes | Morpholine Mannich Base Derivatives | ijpsr.com |

This table showcases examples of the versatile one-pot Mannich reaction used to synthesize various β-aminoketones, illustrating the established protocol for this class of compounds.

Multi-step syntheses offer greater control and flexibility, allowing for the construction of more complex analogues. These can be designed using either convergent or divergent strategies.

A convergent synthesis would involve preparing key fragments of the molecule separately before combining them in a final step. For this compound, this could involve:

Synthesis of 3-chloro-1-morpholinopropan-1-one from morpholine and 3-chloropropionyl chloride.

Subsequent nucleophilic substitution of the chloride with methylamine. A similar pathway is used to prepare the intermediate for Duloxetine, where thiophene (B33073) is reacted with 3-chloropropionyl chloride, followed by a reaction with methylamine to yield 3-methylamino-1-(2-thienyl)-1-propanone. google.com

A divergent synthesis would start from a common intermediate that can be elaborated into a library of different compounds. A suitable starting material could be 1,3-dichloropropan-2-one or 3-chloropropionyl chloride.

Route A (Morpholine first): Reacting 3-chloropropionyl chloride with morpholine to form 3-chloro-1-morpholinopropan-1-one. This intermediate can then be reacted with a variety of primary or secondary amines (like methylamine) to generate a series of analogues.

Route B (Amine first): Reacting 3-chloropropionyl chloride with a protected amine, followed by reaction with morpholine and subsequent deprotection.

These multi-step approaches are fundamental in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies. e3s-conferences.org For example, various morpholine derivatives can be synthesized by reacting morpholine with different electrophiles, such as ethyl chloroacetate, to form an intermediate that is further modified. uobaghdad.edu.iq

Application of Mannich Base Chemistry in the Synthesis of 3-Amino-1-propanone Structures

The Mannich reaction is the preeminent method for synthesizing 3-amino-1-propanone structures. adichemistry.com The reaction mechanism begins with the formation of an electrophilic iminium ion from the amine (e.g., morpholine or methylamine) and formaldehyde. wikipedia.orgadichemistry.com The ketone component, under acidic or basic conditions, tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion. wikipedia.org This sequence results in the formation of the β-amino carbonyl product, known as a Mannich base. wikipedia.org

The reaction is highly versatile. It can be performed with primary or secondary amines; tertiary amines cannot be used as they lack the necessary proton to form the iminium ion intermediate. adichemistry.com The reaction is often carried out using the hydrochloride salt of the amine in an alcoholic solvent. adichemistry.com The synthesis of various morpholine Mannich bases has been demonstrated through the three-component reaction of morpholine, an active hydrogen compound (like N-phenylacetamide), and various aldehydes. ijpsr.com

Reductive Amination Strategies for Amine Introduction in Propanone Systems

Reductive amination is a powerful and widely used method for forming C-N bonds and synthesizing amines from carbonyl compounds. nih.gov The process involves the conversion of a ketone or aldehyde into an amine via an intermediate imine, which is then reduced in situ. nih.gov While not a direct route to the 3-amino-1-propanone backbone itself, it is a crucial strategy for synthesizing precursors or analogues.

For instance, a precursor like 1-morpholino-3-oxopropanal could theoretically undergo reductive amination with methylamine to install the methylamino group. More practically, reductive amination is used to synthesize complex amines that might be part of a larger structural analogue. For example, the synthesis of certain morpholine derivatives involves the reductive amination of an aldehyde with an amino alcohol, followed by cyclization. researchgate.net

Common reducing agents for this reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the intermediate iminium ion without reducing the initial carbonyl group. nih.gov This allows the reaction to be performed as a one-pot procedure where the carbonyl compound, amine, and reducing agent are all combined. nih.gov

Catalytic Methodologies for the Formation of this compound Derivatives

Modern synthetic chemistry often employs catalysts to improve reaction efficiency, yield, and selectivity. The synthesis of β-aminoketones, including derivatives of this compound, benefits significantly from catalytic methods.

Acid/Base Catalysis: The classic Mannich reaction is typically catalyzed by either acid or base to promote the formation of the enol and the iminium ion. wikipedia.org

Organocatalysis: Asymmetric Mannich reactions can be achieved using chiral organocatalysts, such as proline and its derivatives. These catalysts can control the stereochemical outcome of the reaction, which is critical in pharmaceutical synthesis. wikipedia.org

Metal Catalysis: Various metal catalysts, including transition metal salts, have been shown to catalyze Mannich-type reactions efficiently. mdpi.com For example, the synthesis of morpholine derivatives can be achieved through palladium-catalyzed reactions. e3s-conferences.org

The reduction step in multi-step syntheses can also be catalytic. For example, the ketone moiety of a Mannich base like 3-methylamino-1-(2-thienyl)-1-propanone can be reduced to the corresponding alcohol. This reduction can be carried out enantioselectively using microbial dehydrogenases or other chiral catalysts to obtain a specific stereoisomer, which is often crucial for biological activity. wiley-vch.degoogle.com

Functional Group Interconversions Relevant to the this compound Scaffold

The chemical architecture of this compound provides a versatile scaffold for synthetic modification. Its three key functional groups—the secondary methylamino group, the ketone, and the morpholine amide—serve as strategic points for functional group interconversion (FGI). These transformations are crucial in medicinal chemistry for developing analogue libraries to explore structure-activity relationships (SAR) and to optimize pharmacokinetic properties. The reactivity of β-amino ketones, in particular, allows for a diverse range of chemical modifications. fiveable.mersc.org

Key interconversions on this scaffold focus on modulating the basicity and nucleophilicity of the methylamino group, altering the electronic and steric properties of the ketone, and exploring the role of the morpholine moiety.

Transformations of the Secondary Amino Group

The secondary amine is often a primary target for modification in drug discovery campaigns to fine-tune physicochemical properties such as basicity (pKa), polarity, and hydrogen bonding capacity. nih.gov

N-Acylation and N-Sulfonylation: The secondary amine can be readily converted into a wide array of amides and sulfonamides through reactions with corresponding acyl chlorides, sulfonyl chlorides, or anhydrides. This transformation replaces the basic nitrogen with a neutral, hydrogen-bond-donating group, which can significantly alter the molecule's biological interactions and properties.

N-Alkylation: The secondary amine can be converted to a tertiary amine via N-alkylation. This can be achieved through direct alkylation with alkyl halides or, more commonly, through reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. This modification increases steric bulk and alters basicity. illinois.edu

Transformations of the Ketone Carbonyl Group

The ketone is a key functional group that can participate in various reduction and condensation reactions. solubilityofthings.com

Reduction to β-Amino Alcohols: A primary transformation for β-amino ketones is the reduction of the carbonyl group to a secondary alcohol, yielding a β-amino alcohol. rsc.org This reaction introduces a new chiral center and a hydroxyl group that can act as a hydrogen bond donor and acceptor, significantly impacting the molecule's interaction with biological targets.

Condensation Reactions: The ketone can react with various nitrogen-based nucleophiles to form C=N double bonds. For example, reaction with hydroxylamine (B1172632) yields an oxime, while reaction with hydrazine (B178648) or its derivatives produces hydrazones. libretexts.org These interconversions replace the polar carbonyl oxygen with a less polar, sterically different group.

Transformations Involving the Morpholine Ring

The morpholine ring is generally a stable and desirable feature in bioactive molecules due to its favorable pharmacokinetic properties. sci-hub.see3s-conferences.org However, the amide linkage within the morpholinopropanone structure can undergo specific transformations.

Amide Reduction: The amide functional group of the morpholine can be reduced to a tertiary amine using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This would transform the 1-morpholinopropan-1-one moiety into an N-propylmorpholine group, a drastic change that removes the carbonyl group entirely and significantly increases the basicity of the morpholine nitrogen.

Analogue Synthesis via Ring Substitution: While not a direct interconversion of the existing ring, a common strategy in medicinal chemistry involves the synthesis of analogues where the morpholine ring is replaced by other cyclic amines. This approach is used to probe the importance of the oxygen heteroatom and the ring conformation for biological activity. Common replacements include piperidine, piperazine, and thiomorpholine. cambridgemedchemconsulting.comnih.gov

Elucidation of Reaction Mechanisms in the Synthesis and Transformation of 3 Methylamino 1 Morpholinopropan 1 One

Mechanistic Pathways of Carbonyl Additions and Condensations Forming Propanone Derivatives

The formation of propanone derivatives, such as 3-(methylamino)-1-morpholinopropan-1-one, often begins with reactions involving the carbonyl group. The carbonyl carbon is electrophilic due to the electronegativity of the oxygen atom, making it susceptible to nucleophilic attack. ksu.edu.salibretexts.org

Nucleophilic Addition: The initial step in many syntheses is the nucleophilic addition to a carbonyl compound. ksu.edu.sa In the context of forming a 3-aminopropanone structure, this could involve the addition of an amine to an α,β-unsaturated ketone. The mechanism proceeds via the attack of the nucleophilic amine on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate where the carbonyl carbon rehybridizes from sp² to sp³. ksu.edu.sa Subsequent protonation of the resulting alkoxide ion yields the final alcohol product. ksu.edu.sa The reaction can be catalyzed by either acid or base. Acid catalysis enhances the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen, while base catalysis often involves the deprotonation of the nucleophile, making it more reactive. ksu.edu.sa

Aldol (B89426) Condensation: Another key reaction for forming larger carbon skeletons is the aldol condensation. ontosight.ai This reaction involves the enolate of a ketone or aldehyde adding to the carbonyl group of another molecule. For instance, the self-condensation of 2-propanone (acetone) can lead to various products through the formation of a β-hydroxy ketone, which can then dehydrate. ontosight.ai While not a direct synthesis of this compound, understanding these condensation pathways is vital as they represent common side reactions or alternative synthetic strategies for related propanone structures. The reaction conditions, including the catalyst and temperature, significantly influence the product distribution. ontosight.ai

Mannich Reaction: A highly relevant reaction for the synthesis of β-amino ketones is the Mannich reaction. This three-component condensation involves an aldehyde (like formaldehyde), a primary or secondary amine (such as methylamine), and a ketone with an acidic α-hydrogen. The mechanism typically begins with the formation of an electrophilic iminium ion from the aldehyde and the amine. The enol form of the ketone then attacks the iminium ion, leading to the formation of the β-amino ketone, also known as a Mannich base. This reaction provides a direct route to structures similar to the target compound.

| Reaction Type | Key Intermediates | General Outcome |

| Nucleophilic Addition | Tetrahedral alkoxide | Formation of an alcohol from a carbonyl |

| Aldol Condensation | Enolate, β-hydroxy ketone | Carbon-carbon bond formation, potential for α,β-unsaturated ketone formation |

| Mannich Reaction | Iminium ion, enol | Formation of a β-amino ketone |

Understanding Nucleophilic Substitution and Elimination Reactions on Related Scaffolds

Once a 3-aminopropanone scaffold is formed, it can undergo further transformations through nucleophilic substitution and elimination reactions. These reactions are crucial for modifying the structure and introducing different functional groups.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is a significant reaction class for modifying aromatic rings that might be part of a larger molecular scaffold. rsc.org Although the core of this compound is aliphatic, related syntheses might involve precursors with aromatic moieties where SNAr reactions are pertinent. These reactions typically proceed in a stepwise manner involving the formation of a Meisenheimer complex, although concerted mechanisms have also been identified. rsc.org In the context of aliphatic systems, nucleophilic substitution at a carbon atom bearing a leaving group is a fundamental process. For example, if a precursor to the target molecule contained a halide at the 3-position, a nucleophilic substitution reaction with methylamine (B109427) would be a key step in forming the C-N bond.

Elimination Reactions: Elimination reactions, often competing with nucleophilic substitution, can lead to the formation of α,β-unsaturated ketones. masterorganicchemistry.com These reactions are typically favored by strong bases and higher temperatures. The mechanism can be either E1 (unimolecular) or E2 (bimolecular), depending on the substrate and reaction conditions. Understanding the factors that favor elimination over substitution is critical for controlling the outcome of a reaction. For instance, in the synthesis of propenoates, a Michael addition can be followed by an elimination of a halide ion. nih.gov

Mechanisms of Ketone and Imine Reduction in 3-Amino-1-propanone Synthesis

The synthesis of 3-amino-1-propanols, which can be precursors or derivatives of 3-amino-1-propanones, often involves the reduction of a carbonyl or an imine group.

Ketone Reduction: The carbonyl group of a ketone can be reduced to a secondary alcohol using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent on the electrophilic carbonyl carbon. libretexts.orglibretexts.org This forms a tetrahedral alkoxide intermediate, which is then protonated (typically by the solvent or during a workup step) to yield the alcohol. libretexts.orglibretexts.org The choice of reducing agent can be crucial; LiAlH₄ is a much stronger reducing agent than NaBH₄ and will reduce a wider range of functional groups. libretexts.org Biocatalytic methods using enzymes like carbonyl reductases are also employed for stereoselective reductions. researchgate.net

Imine Reduction and Reductive Amination: A common and efficient method for synthesizing amines is through reductive amination. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com The initial formation of the imine from the carbonyl compound and a primary amine is a condensation reaction that liberates water. wikipedia.orgmasterorganicchemistry.com The reaction is often catalyzed by mild acid. masterorganicchemistry.comyoutube.com The resulting imine can then be reduced to an amine. masterorganicchemistry.com A key advantage of this method is that it avoids the over-alkylation that can occur in direct alkylation of amines. masterorganicchemistry.com

A variety of reducing agents can be used for the reduction of the imine, including sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com NaBH₃CN is particularly useful because it is a weaker reducing agent than NaBH₄ and will selectively reduce the protonated imine (iminium ion) in the presence of the starting ketone or aldehyde. masterorganicchemistry.comyoutube.com The mechanism of imine reduction is analogous to ketone reduction, involving the nucleophilic addition of a hydride to the carbon of the C=N bond.

| Reducing Agent | Substrate | Product | Key Mechanistic Feature |

| Sodium Borohydride (NaBH₄) | Ketone | Secondary Alcohol | Nucleophilic hydride attack on carbonyl carbon libretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone | Secondary Alcohol | More powerful hydride donor than NaBH₄ libretexts.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Imine/Iminium Ion | Amine | Selective reduction of the iminium ion over the carbonyl masterorganicchemistry.com |

Investigating Proton Migration and C-N Bond Formation Mechanisms in β-Amino Adducts

The formation of the crucial C-N bond and subsequent proton transfers are central to the synthesis of β-amino ketones and related structures.

C-N Bond Formation: As discussed in the context of the Mannich reaction and reductive amination, the formation of the C-N bond typically involves the nucleophilic attack of an amine on an electrophilic carbon. This can be the carbonyl carbon of an aldehyde or ketone, or the carbon of an iminium ion. wikipedia.orgmasterorganicchemistry.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent another powerful method for forming C-N bonds, particularly for attaching amines to aromatic rings. researchgate.net

Proton Migration: Proton transfer is a fundamental step in many of the mechanisms discussed. nih.gov For example, in the formation of an enol or enolate, a proton is removed from the α-carbon. In the nucleophilic addition to a carbonyl, the final step is the protonation of the alkoxide intermediate. ksu.edu.sa In imine formation, a series of protonation and deprotonation steps facilitate the elimination of water. masterorganicchemistry.com These proton transfers are often rapid and reversible, and the pH of the reaction medium can have a significant influence on the reaction pathway and rate. In enzymatic reactions, specific amino acid residues within the active site of the enzyme act as proton donors and acceptors to facilitate the reaction.

Computational Approaches to Elucidating Reaction Mechanisms for this compound Synthesis

Density Functional Theory (DFT): DFT calculations are widely used to model reaction pathways, determine the structures of transition states, and calculate activation energies. This information can help to distinguish between different possible mechanisms and to understand the factors that control the selectivity of a reaction. For instance, DFT has been used to study the mechanisms of nucleophilic aromatic substitution reactions, revealing that some reactions proceed through a concerted rather than a stepwise pathway. rsc.org

Molecular Dynamics (MD): MD simulations can be used to study the dynamic aspects of a reaction, including the role of the solvent and the conformational changes that occur during the reaction. This can be particularly useful for understanding enzymatic reactions where the flexibility of the enzyme plays a crucial role.

By applying these computational methods to the key reactions involved in the synthesis of this compound (e.g., Mannich reaction, imine formation, and reduction), a more detailed and quantitative understanding of the reaction mechanisms could be achieved. This would facilitate the optimization of reaction conditions to improve yields and selectivities.

Advanced Spectroscopic and Structural Characterization of 3 Methylamino 1 Morpholinopropan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of 3-(Methylamino)-1-morpholinopropan-1-one by providing information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. nih.govresearchgate.net Through the analysis of chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment can be achieved. mdpi.compreprints.org

In the ¹H NMR spectrum, distinct signals are expected for the protons of the morpholine (B109124) ring, the propanone backbone, and the methylamino group. The protons on the carbons adjacent to the oxygen and nitrogen atoms of the morpholine ring would appear as separate multiplets. nih.gov The methylene (B1212753) protons of the propanone chain would also exhibit characteristic multiplets due to spin-spin coupling with neighboring protons. The methyl group of the methylamino moiety would likely appear as a singlet or a doublet depending on the exchange rate of the N-H proton.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ketone group is expected to have the most downfield chemical shift. The carbons of the morpholine ring adjacent to the heteroatoms will also have characteristic chemical shifts. rsc.org The application of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule. researchgate.netmdpi.com

Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Morpholine CH₂-N | 2.4 - 2.6 | Triplet |

| Morpholine CH₂-O | 3.6 - 3.8 | Triplet |

| CO-CH₂ | 2.7 - 2.9 | Triplet |

| CH₂-N(H)CH₃ | 2.9 - 3.1 | Triplet |

| N-H | Variable | Broad Singlet |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C=O | 205 - 215 |

| Morpholine C-N | 45 - 55 |

| Morpholine C-O | 65 - 75 |

| CO-CH₂ | 35 - 45 |

| CH₂-N(H)CH₃ | 40 - 50 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. ucalgary.ca The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. researchgate.netnist.gov

The most prominent feature would be a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone, typically appearing in the range of 1700-1725 cm⁻¹. ucalgary.ca The presence of the secondary amine (N-H) group should give rise to a moderate absorption band in the region of 3300-3500 cm⁻¹. ucalgary.ca The stretching vibrations of the C-N bonds of the morpholine and methylamino groups are expected to appear in the fingerprint region, typically between 1020 and 1220 cm⁻¹. docbrown.info Additionally, the C-O-C stretching of the ether linkage within the morpholine ring will produce a strong band around 1100 cm⁻¹. nist.gov The C-H stretching vibrations of the methylene and methyl groups will be observed in the 2800-3000 cm⁻¹ region.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ketone) | Stretch | 1700 - 1725 | Strong |

| N-H (Secondary Amine) | Stretch | 3300 - 3500 | Moderate |

| C-H (Aliphatic) | Stretch | 2800 - 3000 | Medium to Strong |

| C-O-C (Ether) | Stretch | 1070 - 1150 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would provide the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. The fragmentation of the molecular ion would likely proceed through several predictable pathways. Alpha-cleavage is a common fragmentation mechanism for amines and ketones. Cleavage of the C-C bond adjacent to the nitrogen atoms of the morpholine ring or the methylamino group would result in the formation of stable iminium ions. For instance, fragmentation of the morpholine ring is a common pathway observed in the mass spectra of morpholine-containing compounds. nist.gov Another likely fragmentation would be the cleavage of the bond between the carbonyl group and the adjacent methylene group.

More gentle ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), would likely produce a more abundant protonated molecular ion ([M+H]⁺), which would help to confirm the molecular weight with higher certainty. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and elemental formula of the molecular ion and its fragments, further confirming the identity of the compound.

X-ray Crystallography for Solid-State Structural Elucidation of Related Propiophenone (B1677668) Derivatives

While obtaining single crystals of this compound suitable for X-ray diffraction may be challenging, the crystallographic analysis of closely related propiophenone derivatives provides significant insights into the likely solid-state conformation of the molecule. mdpi.com Studies on β-morpholinopropiophenone derivatives reveal detailed information about bond lengths, bond angles, and the conformation of the morpholine ring in the crystalline state. mdpi.comsciencepublishinggroup.com

In the crystal structure of a related p-chloro-β-morpholinopropiophenone, the morpholine ring was found to adopt a chair conformation. mdpi.com The bond lengths and angles within the morpholine ring are consistent with those observed in other morpholine-containing structures. sciencepublishinggroup.com The crystal packing is often influenced by intermolecular interactions such as hydrogen bonds and C-H···π interactions. mdpi.com This information is crucial for understanding how these molecules interact with each other in the solid state and can be extrapolated to predict the solid-state behavior of this compound.

Chiral Analysis and Stereochemical Investigations of Asymmetric Analogues

The molecule this compound is achiral as it does not possess a stereocenter. However, the introduction of a substituent at the α- or β-position of the propanone chain can create a chiral center, leading to a pair of enantiomers. The stereochemical investigation of such asymmetric analogues is crucial in fields like medicinal chemistry where enantiomers often exhibit different pharmacological activities.

The separation and analysis of these enantiomers can be achieved using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), employing a chiral stationary phase (CSP). sigmaaldrich.comresearchgate.net Polysaccharide-based CSPs are often effective in resolving the enantiomers of amino acid derivatives and related compounds. researchgate.net Another powerful technique for chiral separation is capillary electrophoresis (CE), which can utilize various chiral selectors added to the running buffer, such as cyclodextrins. researchgate.netnih.gov The development of efficient chiral separation methods is essential for the isolation and characterization of individual enantiomers of asymmetric analogues of this compound, allowing for the study of their distinct properties.

Theoretical and Computational Chemistry of 3 Methylamino 1 Morpholinopropan 1 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. nih.govresearchgate.net These methods can elucidate the distribution of electron density and predict sites susceptible to electrophilic or nucleophilic attack.

For "3-(Methylamino)-1-morpholinopropan-1-one," DFT calculations would be used to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this analysis. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. ekb.eg

From these orbital energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. ekb.eg These descriptors provide a theoretical framework for understanding the compound's reactivity.

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicating reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature of the molecule. |

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electronic distribution. nih.gov These maps show regions of negative potential (red), typically associated with lone pairs on electronegative atoms like the oxygen and nitrogen atoms of the morpholine (B109124) ring and the carbonyl group, which are prone to electrophilic attack. Regions of positive potential (blue) indicate areas susceptible to nucleophilic attack. ekb.eg

Molecular Modeling and Simulation Studies of this compound Conformers

Molecular modeling and simulation techniques are employed to study the three-dimensional structure and dynamic behavior of molecules. nih.gov For a flexible molecule like "this compound," these studies are crucial for understanding its preferred shapes (conformers) and how it moves over time.

Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. The structure of "this compound" contains several rotatable bonds, particularly within the propanone linker, which allow the molecule to adopt various spatial arrangements.

The analysis focuses on the torsion angles between the morpholine ring, the carbonyl group, and the methylamino group. By systematically rotating these bonds and calculating the potential energy at each step, an energy landscape can be constructed. researchgate.net This landscape reveals the low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them.

Molecular Dynamics (MD) simulations provide a detailed picture of the atomic-level movements and conformational flexibility of a molecule over time. nih.gov An MD simulation of "this compound," typically in a simulated aqueous environment, would reveal how the molecule behaves in a biologically relevant context.

The simulation starts with an initial conformation and calculates the forces on each atom using a force field. mdpi.com Newton's equations of motion are then solved to predict the positions and velocities of the atoms at a subsequent point in time. nih.gov Repeating this process generates a trajectory that illustrates the molecule's dynamic behavior.

MD simulations can be used to:

Explore the conformational space and the transitions between different stable conformers. mdpi.com

Analyze the stability of intramolecular hydrogen bonds.

Study the interaction of the compound with solvent molecules, providing insights into its solubility.

Pharmacophore Modeling and Ligand-Based Design Principles Applied to Related Scaffolds

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of molecular features necessary for biological activity. patsnap.comresearchgate.net A pharmacophore model acts as a template to identify or design new molecules with similar activity. nih.gov

The morpholine ring is considered a "privileged pharmacophore" in medicinal chemistry due to its favorable physicochemical properties and its ability to participate in key molecular interactions. sci-hub.senih.govresearchgate.net In "this compound," the morpholine moiety, the carbonyl group, and the methylamino group represent key pharmacophoric features.

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Potential Role |

|---|---|

| Morpholine Oxygen | Hydrogen Bond Acceptor |

| Morpholine Nitrogen | Weak Base, potential for ionic interactions |

| Carbonyl Oxygen | Hydrogen Bond Acceptor |

| Methylamino Nitrogen | Hydrogen Bond Donor/Acceptor, weak base |

| Aliphatic Linker | Hydrophobic region, provides spatial orientation |

Ligand-based pharmacophore modeling would involve analyzing a set of known active molecules with similar scaffolds to identify common features. patsnap.com This approach is used when the 3D structure of the biological target is unknown. The resulting model can then be used to screen virtual libraries for new compounds that match the pharmacophoric requirements. unina.itnih.gov The versatility of the morpholine ring allows it to enhance potency through direct interactions with a target or to improve the pharmacokinetic properties of a compound. nih.govnih.gov

Molecular Docking and Receptor-Ligand Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.govjbcpm.com This method is crucial for understanding the molecular basis of a drug's action and for structure-based drug design. nih.gov

The process involves placing the 3D structure of "this compound" into the binding pocket of a target protein. A scoring function is then used to evaluate the binding affinity of numerous possible poses, predicting the most stable complex. scispace.com

Successful docking can predict key receptor-ligand interactions, such as:

Hydrogen Bonds: The morpholine oxygen, carbonyl oxygen, and methylamino group are all capable of forming hydrogen bonds with amino acid residues like serine, threonine, or asparagine in a receptor's active site. nih.gov

Hydrophobic Interactions: The aliphatic portions of the morpholine ring and the propane (B168953) chain can interact with nonpolar residues like valine, leucine, and isoleucine. scispace.com

Ionic Interactions: The basic nitrogen atoms could form salt bridges with acidic residues such as aspartate or glutamate. imrpress.com

For example, in studies of PI3K inhibitors, the oxygen atom of a morpholine ring was shown to form a crucial hydrogen bond with a valine residue in the enzyme's hinge region. nih.govacs.org A docking study for "this compound" would aim to identify similar critical interactions that stabilize the ligand-receptor complex. The results are often presented in a table summarizing the binding energy and the specific interactions observed. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Kinase X | -8.5 | Val 85 | Hydrogen Bond (with Carbonyl O) |

| Lys 102 | Hydrogen Bond (with Morpholine O) | ||

| Asp 164 | Ionic Interaction (with Methylamino N) | ||

| Leu 150 | Hydrophobic Interaction | ||

| GPCR Y | -7.9 | Ser 203 | Hydrogen Bond (with Methylamino NH) |

| Phe 289 | π-π Stacking (with Morpholine ring) |

Utility of 3 Methylamino 1 Morpholinopropan 1 One As a Chemical Intermediate and Building Block

Application in the Total Synthesis of Complex Organic Molecules

While no direct examples of the use of 3-(Methylamino)-1-morpholinopropan-1-one in the total synthesis of complex natural products or pharmaceutical agents were identified, the structural motif is present in key intermediates for important drugs. For instance, the analogous compound, 3-(methylamino)-1-(2-thienyl)-1-propanone, is a crucial precursor in the synthesis of Duloxetine google.comjustia.com. Similarly, 3-(methylamino)-1-phenyl-1-propanone serves as an intermediate in the synthesis of Fluoxetine google.comnih.gov. These examples highlight the value of the 3-(methylamino)propan-1-one core in building complex, biologically active molecules. The morpholine (B109124) moiety in the target compound suggests its potential application in the synthesis of molecules where this heterocycle is a desired pharmacophore.

Strategic Derivatization for Scaffold Expansion and Diversification

The chemical structure of this compound offers several sites for strategic derivatization, allowing for scaffold expansion and the generation of diverse chemical libraries. The secondary amine (methylamino group) and the ketone functionality are prime handles for chemical modification.

Potential Derivatization Reactions:

| Reaction Type | Reagent/Conditions | Potential Product Class |

| N-Alkylation/Arylation | Alkyl halides, Aryl halides (with catalyst) | Tertiary amines |

| Reductive Amination | Aldehydes/Ketones, Reducing agent (e.g., NaBH(OAc)₃) | Diamines |

| Acylation | Acyl chlorides, Anhydrides | Amides |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides |

| Ketone Reduction | Reducing agents (e.g., NaBH₄) | Amino alcohols |

| Grignard Reaction | Organomagnesium halides | Tertiary alcohols |

| Wittig Reaction | Phosphonium ylides | Alkenes |

These derivatization strategies can lead to a wide array of new chemical entities with potentially diverse biological activities. The morpholine ring itself can be considered a key element of a chemical scaffold, and modifications at the other end of the molecule can be used to explore structure-activity relationships in medicinal chemistry programs.

Role as a Precursor in Target-Oriented Synthetic Endeavors

In target-oriented synthesis, this compound could serve as a valuable starting material or key intermediate. Its bifunctional nature (amine and ketone) allows for sequential or orthogonal chemical transformations to build molecular complexity.

For example, the ketone could be selectively reduced to an alcohol, which could then be used in ether or ester formation. The methylamino group could be protected, followed by transformations at the ketone, and then deprotected for further functionalization. This versatility makes it a potentially useful building block for the synthesis of targeted libraries of compounds for screening against various biological targets. The incorporation of the morpholine moiety is of particular interest in drug discovery, as it can improve the physicochemical properties of a molecule, such as solubility and metabolic stability.

While direct evidence of its use is not prevalent in the reviewed literature, the chemical principles governing the reactivity of β-amino ketones strongly suggest that this compound could be a valuable, yet perhaps underutilized, tool in the arsenal of the synthetic organic chemist.

Structure Activity Relationship Sar and Scaffold Modification Studies Involving the 3 Methylamino 1 Morpholinopropan 1 One Motif

Systematic Exploration of Substitutions on the Morpholine (B109124) Ring System

The morpholine ring is a prevalent scaffold in medicinal chemistry, often referred to as a "privileged structure" due to its presence in numerous bioactive compounds. nih.gove3s-conferences.org Its advantageous physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable component in drug design. sci-hub.senih.govsci-hub.se The systematic substitution on the morpholine ring of molecules containing the 3-(methylamino)-1-morpholinopropan-1-one motif can significantly impact their biological activity and properties.

While specific SAR studies on this compound itself are not extensively available in public literature, general principles derived from other classes of morpholine-containing compounds can be applied. For instance, substitutions on the morpholine ring can alter the molecule's conformation, steric bulk, and electronic properties, thereby influencing its interaction with biological targets. e3s-conferences.org

In a series of anticancer agents, the introduction of substituents on the morpholine ring led to variations in potency. For example, alkyl substitutions at the C-3 position of the morpholine ring were found to increase anticancer activity in certain contexts. researchgate.net Furthermore, in the development of PI3K inhibitors, the morpholine moiety plays a crucial role in binding to the hinge region of the enzyme, and modifications to this ring can modulate selectivity and potency. acs.org

The table below illustrates hypothetical modifications to the morpholine ring and their potential impact on activity, based on general SAR principles for morpholine derivatives.

| Substitution Position | Type of Substituent | Potential Impact on Activity | Rationale |

| C-2 | Small alkyl (e.g., methyl) | May increase potency | Can provide favorable steric interactions with the target protein. |

| C-3 | Phenyl group | Could enhance or decrease activity | May introduce additional binding interactions or cause steric hindrance. |

| C-2, C-6 | Gem-dimethyl | May improve metabolic stability | Can block sites of metabolism on the morpholine ring. |

Investigation of Modifications to the Methylamino Moiety

The methylamino group in the this compound motif is a key site for modification to probe its role in biological activity and to fine-tune the molecule's properties. Alterations to this moiety can influence factors such as basicity (pKa), hydrogen bonding capacity, and steric interactions.

One common strategy is the exploration of different N-alkyl substituents. Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) or cyclic systems (e.g., cyclopropyl) can provide insights into the steric tolerance of the binding site. Conversely, demethylation to a primary amine (NH2) or oxidation to an N-oxide can significantly alter the compound's polarity and hydrogen bonding potential.

Bioisosteric replacement is another powerful tool in this context. drughunter.compreprints.org The methylamino group can be replaced by other functional groups with similar steric or electronic properties to improve potency, selectivity, or pharmacokinetic profiles. For example, replacement with a hydroxyl (-OH) or methoxy (B1213986) (-OCH3) group would eliminate the basicity while maintaining a similar size. The table below outlines some potential modifications and their expected consequences.

| Modification | Expected Change in Properties | Potential Impact on Activity |

| N-Ethyl | Increased lipophilicity and steric bulk | May increase or decrease activity depending on binding pocket size. |

| N,N-Dimethyl | Increased basicity and steric bulk | Could alter binding affinity and selectivity. |

| N-Acyl | Decreased basicity, increased H-bond acceptor character | Likely to significantly change binding interactions. |

| Replacement with -OH | Loss of basicity, increased polarity | May lead to a loss of activity if the basic nitrogen is crucial for binding. |

Implementation of Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with improved properties while retaining the desired biological activity. nih.govbhsai.org These approaches are particularly relevant when the parent scaffold, in this case, containing the this compound motif, presents challenges such as poor pharmacokinetics or synthetic difficulties.

Bioisosteric Replacement of the Morpholine Ring:

The morpholine ring, while often beneficial for solubility, can be a site of metabolic liability. sci-hub.se Replacing it with a bioisostere can mitigate this issue while preserving its key interactions. Common bioisosteres for the morpholine ring include:

Thiomorpholine: The replacement of the oxygen atom with a sulfur atom can alter the ring's electronics and lipophilicity.

Piperazine and N-substituted piperazines: These introduce an additional site for substitution, allowing for further modulation of properties.

Piperidine and Pyrrolidine: These saturated heterocycles can mimic the steric bulk of the morpholine ring.

Scaffold Hopping:

Scaffold hopping involves replacing the entire core structure with a functionally equivalent but structurally distinct scaffold. bhsai.org The goal is to maintain the three-dimensional arrangement of the key pharmacophoric elements—in this case, the morpholine ring and the methylamino group. For the this compound motif, a scaffold hop could involve replacing the propanone linker with a more rigid cyclic or heterocyclic system that appropriately positions the morpholine and methylamino substituents.

The table below provides examples of potential scaffold hops and their intended purpose.

| Original Scaffold | Hopped Scaffold | Rationale |

| Morpholinopropanone | Substituted piperidinone | To introduce a different ring system with altered physicochemical properties. |

| Morpholinopropanone | Acyclic amino acid derivative | To increase flexibility and explore different conformational spaces. |

| Morpholinopropanone | Bicyclic system | To create a more rigid analogue with a defined conformation. |

Optimization of Key Physicochemical Parameters for Academic Research Applications (e.g., solubility)

For academic research applications, optimizing the physicochemical properties of compounds like those containing the this compound motif is essential for ensuring their utility in biological assays. Solubility is a particularly critical parameter, as poor solubility can lead to unreliable and difficult-to-interpret experimental results.

Strategies to further enhance the solubility of compounds based on the this compound scaffold include:

Introduction of Polar Functional Groups: The addition of hydroxyl, carboxyl, or other polar groups to the molecule can increase its affinity for aqueous solutions.

Modification of Lipophilic Regions: If the molecule contains large, nonpolar regions, these can be trimmed down or replaced with more polar alternatives.

Salt Formation: For compounds with basic or acidic centers, such as the methylamino group, forming a salt can significantly improve aqueous solubility.

In addition to solubility, other physicochemical properties such as lipophilicity (logP) and membrane permeability are important considerations for cellular assays. The morpholine ring is known to provide a good balance between lipophilic and hydrophilic character, which can be advantageous for cell permeability. nih.gov Fine-tuning these properties through the structural modifications discussed in the preceding sections is a key aspect of optimizing these compounds for research use.

Advanced Analytical Methodologies for Characterization and Monitoring of 3 Methylamino 1 Morpholinopropan 1 One

Spectroscopic Techniques (e.g., UV-Vis, Fluorescence) for Quantitative and Qualitative Analysis

Spectroscopic techniques measure the interaction of electromagnetic radiation with a substance, providing both quantitative and qualitative information.

UV-Visible (UV-Vis) Spectroscopy is a rapid and straightforward method for the quantitative analysis of compounds that absorb light in the UV or visible regions of the spectrum. The carbonyl group and the nitrogen heteroatom in 3-(Methylamino)-1-morpholinopropan-1-one are expected to act as chromophores, absorbing UV radiation. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, allowing for precise quantitative measurements. This technique is valuable for determining the concentration of the compound in solution and can be employed as an in-line process analytical technology (PAT) to monitor manufacturing processes in real-time. nih.gov The specific wavelengths of maximum absorbance (λmax) can also provide qualitative information and serve as a preliminary identity check. nih.govresearchgate.net

Fluorescence Spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. For a compound to be analyzed by fluorescence, it must be fluorescent (a fluorophore) or be capable of being converted into a fluorescent derivative. While the native fluorescence of this compound is not immediately apparent from its structure, derivatization with a fluorescent tag could enable highly sensitive detection and quantification, particularly for trace-level analysis in complex matrices. nih.gov

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Characterization

Hyphenated techniques combine the powerful separation capabilities of chromatography with the detailed identification power of mass spectrometry, providing unequivocal characterization of chemical compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably one of the most powerful analytical tools for the characterization of pharmaceutical compounds and other chemicals. It couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. nih.gov Following chromatographic separation, the analyte is ionized (e.g., via electrospray ionization, ESI) and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. This provides the molecular weight of the compound, which is a critical piece of identifying information. Furthermore, tandem mass spectrometry (LC-MS/MS) can be used to fragment the parent ion, generating a unique fragmentation pattern that acts as a structural fingerprint, confirming the identity of the compound and enabling the structural elucidation of unknown impurities. nih.govuniversiteitleiden.nl

Table 3: Illustrative LC-MS Parameters for Characterization

| Parameter | Condition |

|---|---|

| LC System | UPLC/HPLC |

| Column | C18 Reversed-Phase |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap nih.gov |

| Scan Mode | Full Scan (for identification), Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantification) |

| Expected [M+H]⁺ | m/z 173.13 |

Gas Chromatography-Mass Spectrometry (GC-MS) integrates gas chromatography with mass spectrometry. It is highly effective for the analysis of volatile compounds. nih.gov After separation on the GC column, compounds enter the mass spectrometer, where they are typically ionized by electron impact (EI). nih.gov This high-energy ionization process causes reproducible fragmentation of the molecule. The resulting mass spectrum is a characteristic pattern of fragment ions that can be compared against spectral libraries for positive identification. nih.govshimadzu.com GC-MS provides excellent selectivity and sensitivity, making it a definitive tool for confirming the identity of this compound and for identifying and quantifying any volatile impurities. researchgate.net

Table 4: Illustrative GC-MS Parameters for Characterization

| Parameter | Condition |

|---|---|

| GC System | Capillary GC |

| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS) |

| Ionization Source | Electron Impact (EI), 70 eV nih.gov |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-600 nih.gov |

| Expected Molecular Ion | m/z 172.12 (if stable) |

| Key Fragments | Analysis of fragmentation pattern required for structural confirmation |

Future Research Directions and Emerging Perspectives for 3 Methylamino 1 Morpholinopropan 1 One

Innovations in Synthetic Strategies for Related 3-Amino-1-propanone Compounds

Future research is geared towards developing more efficient, cost-effective, and environmentally friendly methods for synthesizing 3-amino-1-propanone derivatives and related structures. Innovations are moving beyond traditional multi-step processes to more elegant and streamlined approaches.

One promising direction is the expansion of one-pot, multi-component reactions. For instance, a one-pot, three-component Kabachnik–Fields reaction has been successfully used to synthesize a series of 3-amino-2-hydroxybenzofused 2-phosphalactones, demonstrating a cost-effective and step-economic methodology that provides the desired products in short reaction times. nih.gov This approach minimizes waste and purification steps, which is a significant advantage for large-scale production.

Another key area of innovation is the development and application of novel catalysts to improve reaction efficiency and selectivity. Research into the synthesis of 3-amino-1,2-propanediol, a related amino alcohol, has shown that using specific two-component catalysts in hydrolysis and ammoniation reactions can increase reaction rates, shorten reaction times, and reduce energy consumption. wipo.int The use of recoverable catalysts further enhances the sustainability of the synthesis. google.com

Furthermore, the synthesis of specific stereoisomers is a critical goal, as different enantiomers of a compound can have vastly different biological activities. Asymmetric synthesis methods are therefore a major focus. For example, the synthesis of optically active (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol has been achieved with high enantiomeric excess using immobilized Saccharomyces cerevisiae, highlighting the potential of biocatalysis to produce specific, biologically active isomers. researchgate.net The regiospecific ring-opening of functionalized epoxides with appropriate amines also represents a versatile and generally applicable strategy for producing a variety of 3-amino-propanol analogues. nih.gov

Development of Advanced Computational Models for the Scaffold

The use of advanced computational modeling is becoming indispensable in modern drug discovery and materials science, and the 3-amino-1-propanone scaffold is no exception. Future research will increasingly rely on in silico methods to predict the behavior of these molecules, saving time and resources compared to traditional laboratory screening.

Molecular docking and molecular dynamics (MD) simulations are at the forefront of this effort. These techniques are used to model the interaction between a ligand, such as a morpholine-substituted compound, and its biological target. For example, advanced computer simulations have been used to confirm how novel tetrahydroquinoline derivatives containing a morpholine (B109124) moiety attach to and block the function of the mTOR protein, a key target in cancer therapy. researchgate.netmdpi.com MD simulations running for extended periods (e.g., 100 nanoseconds) can validate the stability of these protein-ligand interactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) studies are also crucial computational tools. QSAR models help to identify the key molecular features that contribute to a compound's biological activity, while ADMET predictions assess its potential as a drug candidate. nih.gov For compounds targeting the central nervous system (CNS), computational tools like the PAMPA-BBB assay are used to predict a molecule's ability to cross the blood-brain barrier. acs.org The morpholine ring itself is often incorporated into CNS drug candidates to modulate pharmacokinetic properties, and computational models can help optimize this effect. acs.orgnih.gov These predictive models allow researchers to prioritize the synthesis of compounds with the most promising therapeutic potential and drug-like properties. nih.gov

Exploration of Novel Academic Research Applications for the Compound Class

The versatile structure of morpholine-containing compounds, including the 3-(methylamino)-1-morpholinopropan-1-one class, opens the door to a wide array of potential academic and therapeutic applications. The morpholine ring is not merely a passive component; it can be an integral part of the pharmacophore, enhancing potency and bestowing selective affinity for a range of biological targets. sci-hub.se

A significant area of emerging research is in oncology. The PI3K-mTOR signaling pathway is frequently overactivated in cancer cells, and developing inhibitors for proteins in this pathway is a major therapeutic strategy. acs.org Morpholine-containing tetrahydroquinoline derivatives have been identified as potent mTOR inhibitors, showing exceptional cytotoxicity against lung and breast cancer cells and triggering apoptosis (programmed cell death). mdpi.com Further investigation into related scaffolds could yield new treatments for various cancers, including pancreatic cancer, where related cyclic α-aminophosphonates have shown promise. nih.gov

Beyond cancer, this compound class has significant potential in neuroscience. The morpholine scaffold is found in numerous CNS drug candidates due to its favorable physicochemical properties. nih.gov Research has explored the use of related 3-amino-propanol derivatives as potential antidepressant agents. nih.gov The broader class of morpholine-containing compounds is being investigated for modulating molecular targets involved in mood disorders, pain, and neurodegenerative diseases such as Parkinson's and Alzheimer's disease. acs.orgnih.gov

There is also potential for applications outside of medicine. For example, related alkanolamines like 3-amino-1-propanol have been studied for their role in carbon dioxide (CO2) capture. Mechanistic studies have shown that the hydroxyl group, along with water molecules, can significantly lower the energy barrier for the reaction with CO2, highlighting a potential role in environmental technologies. rsc.org

常见问题

Q. What are the optimal synthetic routes and conditions for preparing 3-(Methylamino)-1-morpholinopropan-1-one with high purity?

Methodological Answer: The synthesis typically involves coupling a morpholine derivative with a methylamino-propanone precursor. Key parameters include:

- Temperature control : Reactions are conducted between 0–50°C to minimize side reactions .

- Solvent selection : Polar aprotic solvents like dichloromethane enhance solubility and reaction rates .

- Catalysts : Transition-metal catalysts (e.g., rhodium) may improve regioselectivity in arylations, as seen in analogous morpholinopropanone derivatives .

- Purification : Column chromatography or recrystallization is recommended for isolating high-purity products.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use orthogonal analytical techniques:

- NMR spectroscopy : and NMR verify the morpholine ring’s presence and methylamino group substitution .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemical ambiguities if single crystals are obtainable .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved?

Methodological Answer: Discrepancies may arise from:

- Assay variability : Validate activity using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance).

- Covalent vs. non-covalent interactions : Perform competitive binding studies with thiol-reactive probes to test covalent modification, as seen in morpholinopropanone analogs forming protein adducts .

- Metabolic stability : Assess liver microsome stability to rule out metabolite interference .

Q. What strategies optimize regioselectivity in functionalizing the morpholine ring or propanone backbone?

Methodological Answer:

- Directed C–H activation : Use rhodium catalysts with directing groups (e.g., phosphine in indole derivatives) to achieve selective C7 arylation, as demonstrated in related compounds .

- Steric/electronic modulation : Introduce electron-withdrawing groups (e.g., halogens) on the aryl moiety to direct nucleophilic attacks .

- Computational modeling : DFT calculations predict reactive sites, guiding experimental design .

Q. How does the methylamino group influence the compound’s pharmacokinetic profile?

Methodological Answer:

- Lipophilicity : Measure logP values (e.g., shake-flask method) to correlate with membrane permeability.

- Metabolic pathways : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) to identify major metabolites via LC-MS/MS .

- Plasma protein binding : Use equilibrium dialysis to assess binding to albumin or α1-acid glycoprotein .

Data Contradiction and Mechanistic Analysis

Q. How to address discrepancies in reported reaction yields for morpholinopropanone derivatives?

Methodological Answer:

- Batch vs. flow chemistry : Compare yields under continuous flow conditions (improved mixing and heat transfer) vs. traditional batch methods .

- Impurity profiling : Use HPLC-UV/MS to detect trace byproducts affecting yield calculations .

- Replication : Repeat reactions with strictly controlled anhydrous conditions, as moisture can deactivate catalysts .

Q. What mechanisms underlie the compound’s potential neuroactivity or cytotoxicity?

Methodological Answer:

- Target engagement : Perform kinase profiling or GPCR screening to identify primary targets .

- Covalent inhibition : Use MALDI-TOF MS to detect covalent adducts with cysteine residues in target proteins .

- Apoptosis assays : Quantify caspase-3/7 activation in cell lines to distinguish cytotoxic vs. cytostatic effects .

Experimental Design for Biological Studies

Q. How to design in vitro studies to evaluate the compound’s interaction with ion channels or receptors?

Methodological Answer:

- Electrophysiology : Use patch-clamp assays on HEK293 cells expressing recombinant channels (e.g., hERG for cardiac toxicity) .

- Radioligand displacement : Compete with -labeled ligands (e.g., dopamine D2 receptor) to measure binding affinity .

- Calcium flux assays : Monitor intracellular Ca changes via fluorescent dyes (e.g., Fluo-4) in GPCR-expressing cells .

Stability and Storage Considerations

Q. What conditions ensure long-term stability of this compound?

Methodological Answer:

- Temperature : Store at –20°C under inert gas (argon) to prevent oxidation .

- Light sensitivity : Use amber vials to avoid photodegradation, validated via accelerated stability studies (40°C/75% RH for 6 months) .

- Hygroscopicity : Characterize using dynamic vapor sorption (DVS) and store with desiccants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。